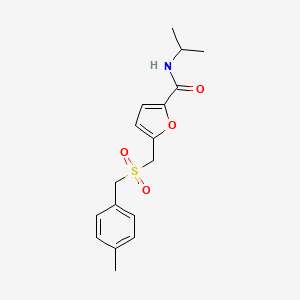

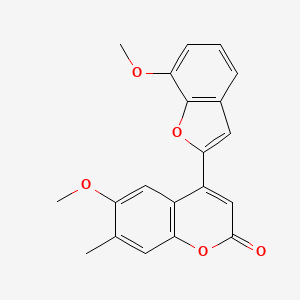

![molecular formula C20H13Cl3N2O3S B2942812 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 477851-88-0](/img/structure/B2942812.png)

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime” is a chemical product offered by several suppliers . It is often used for research and development purposes .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and molecular weight of this compound are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Complexation with Metals

The compound is a part of the broader class of aromatic diketoximes, which have been synthesized and explored for their ability to complex with metal salts such as nickel. These compounds, including various oximes with complex heterocyclic and aromatic substituents, have been studied for their potential in synthesizing simple and complex polyesters, polypyrroles, and for their ability to form complexes with metals like Cu(II), Ni(II), Zn(II), Cd(II), and Co(II). The synthesis of such diketoximes and their metal complexes could have applications in fine organic synthesis, leveraging their wide spectrum of biocidal action and potential in developing anti-inflammatory, antiviral, antimicrobial agents, insecticides, and drugs with antidepressant, sedative, and vasodilator properties (Musaev et al., 2020).

Chemiluminescence and Oxidation Studies

Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted dioxetanes has revealed their potential in base-induced chemiluminescence, providing insights into the oxidation behavior of these compounds. This research indicates that sulfanyl-substituted compounds can be further oxidized to their sulfinyl- and sulfonyl-substituted forms, offering a path for studying light-emitting reactions and exploring applications in sensing and detection technologies (Watanabe et al., 2010).

Material Science and Polyimides

In material science, thiophenyl-substituted benzidines, related to the compound , have been utilized in the synthesis of transparent polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials show potential for applications requiring transparent materials with superior optical and mechanical properties, such as in optoelectronics and aerospace industries (Tapaswi et al., 2015).

Pharmaceutical and Biomedical Applications

The structural motif of sulfonamide, often seen in compounds similar to "4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime," has been investigated for its role in synthesizing primary sulfonamides with potential pharmaceutical applications. These compounds have shown strong inhibition against human carbonic anhydrases, suggesting their utility in developing new therapeutic agents (Sapegin et al., 2018).

Analytical Chemistry and Nitric Oxide Detection

Oximes, including those related to the compound of interest, have been used in the development of colorimetric methods for determining nitric oxide concentration in neutral aqueous solutions. This application highlights the compound's relevance in analytical chemistry, particularly in biological and environmental monitoring contexts (Nims et al., 1995).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl3N2O3S/c21-15-4-6-17(7-5-15)29-20-8-1-13(9-19(20)25(26)27)11-24-28-12-14-2-3-16(22)10-18(14)23/h1-11H,12H2/b24-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCPLJOCVQUFPF-BHGWPJFGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-[(4E)-5-Methyl-4-(2-methylbenzoyl)oxyimino-2-propan-2-ylcyclohexa-2,5-dien-1-ylidene]amino] 2-methylbenzoate](/img/structure/B2942730.png)

![N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2942735.png)

![N-(4-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2942736.png)

![[4-[(3-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2942737.png)

![Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate](/img/structure/B2942743.png)

![1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B2942751.png)